2-Methyl-3-(trifluoromethyl)pyridine

Physical organic chemistry Medicinal chemistry Structure-activity relationship

2-Methyl-3-(trifluoromethyl)pyridine (CAS 106877-18-3) is a substituted pyridine derivative with the molecular formula C7H6F3N and a molecular weight of 161.12 g/mol, featuring a methyl group at the 2-position and a trifluoromethyl group at the 3-position of the pyridine ring. The compound is classified as a trifluoromethylpyridine (TFMP) building block, a structural motif that has been incorporated into at least 14 agrochemicals receiving ISO common names between 1990 and 2017.

Molecular Formula C7H6F3N
Molecular Weight 161.12 g/mol
CAS No. 106877-18-3
Cat. No. B3079425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(trifluoromethyl)pyridine
CAS106877-18-3
Molecular FormulaC7H6F3N
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(F)(F)F
InChIInChI=1S/C7H6F3N/c1-5-6(7(8,9)10)3-2-4-11-5/h2-4H,1H3
InChIKeyNUSPNQIVLCBYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(trifluoromethyl)pyridine (CAS 106877-18-3): Core Chemical Identity and Procurement Context


2-Methyl-3-(trifluoromethyl)pyridine (CAS 106877-18-3) is a substituted pyridine derivative with the molecular formula C7H6F3N and a molecular weight of 161.12 g/mol, featuring a methyl group at the 2-position and a trifluoromethyl group at the 3-position of the pyridine ring . The compound is classified as a trifluoromethylpyridine (TFMP) building block, a structural motif that has been incorporated into at least 14 agrochemicals receiving ISO common names between 1990 and 2017 [1]. The strategic positioning of the -CF3 and -CH3 substituents confers distinct physicochemical properties including a measured LogP of 1.76, LogD (pH 7.4) of 1.76, and a polar surface area of 12.89 Ų [2].

Why 2-Methyl-3-(trifluoromethyl)pyridine Cannot Be Replaced by Unsubstituted or Positional Isomers in Synthesis


Substitution of 2-methyl-3-(trifluoromethyl)pyridine with alternative TFMP regioisomers or unsubstituted pyridines is not functionally equivalent due to position-specific electronic and steric contributions. The 2-methyl-3-trifluoromethyl substitution pattern creates a unique electron density distribution on the pyridine ring, with the -CF3 group exerting a strong electron-withdrawing inductive effect (-I) while the 2-methyl group provides both steric hindrance and modest electron donation [1]. This specific substitution pattern has been exploited as a key intermediate in the synthesis of flunixin, a non-steroidal anti-inflammatory drug (NSAID), where the 2-methyl-3-trifluoromethylphenyl moiety is essential for COX inhibitory activity [2]. Regioisomeric alternatives such as 2-methyl-5-(trifluoromethyl)pyridine or 3-(trifluoromethyl)pyridine lack the requisite substitution geometry for these validated synthetic routes .

2-Methyl-3-(trifluoromethyl)pyridine: Quantitative Comparative Evidence for Scientific Selection


Electronic Effect Differentiation: Trifluoromethyl vs. Methyl Substituent Contribution

The trifluoromethyl group in 2-methyl-3-(trifluoromethyl)pyridine exhibits substantially different electronic properties compared to a methyl substituent alone. The -CF3 group functions as a strong electron-withdrawing substituent with an inductive effect (σI = 0.39) versus the electron-donating nature of -CH3 (σI = -0.04) [1]. Additionally, the -CF3 group is nearly isosteric with an isopropyl group, providing steric bulk comparable to -CH(CH3)2 while maintaining dramatically different polarity [2].

Physical organic chemistry Medicinal chemistry Structure-activity relationship

Lipophilicity and Predicted Membrane Permeability: LogP Comparison with Non-Fluorinated Pyridine Analogs

2-Methyl-3-(trifluoromethyl)pyridine possesses a measured LogP of 1.76, which is substantially higher than that of unsubstituted pyridine (LogP = 0.65) [1]. The compound also complies with all Lipinski Rule of Five parameters (MW = 161.12, LogP = 1.76, HBD = 0, HBA = 1), whereas pyridine itself has a lower LogP that may limit its suitability for crossing biological membranes [2].

ADME Drug design Physicochemical profiling

Flunixin Intermediate Utility: Validated Pharmaceutical Synthetic Route

2-Methyl-3-(trifluoromethyl)pyridine is a direct precursor to the 2-methyl-3-(trifluoromethyl)phenyl moiety that constitutes the core aryl fragment of flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine [1]. In contrast, alternative TFMP regioisomers such as 2-methyl-5-(trifluoromethyl)pyridine cannot yield the same 2-methyl-3-(trifluoromethyl)phenylamine intermediate due to positional mismatch of the CF3 group .

Veterinary pharmaceutical NSAID synthesis Process chemistry

Synthetic Efficiency in Halogenated Derivative Preparation: 5-Bromo and 5-Chloro Analogs

5-Bromo-2-methyl-3-(trifluoromethyl)pyridine can be synthesized from 2-methyl-3-(trifluoromethyl)pyridine via a method that has been described as having short reaction steps and advantages over alternative approaches [1]. When compared to the synthesis of related 5-methoxy-2-methyl-3-(trifluoromethyl)pyridine, a one-pot methodology achieves yields of 65-72%, whereas stepwise approaches under conventional heating yield only 35-45% .

Cross-coupling Halogenation Process optimization

2-Methyl-3-(trifluoromethyl)pyridine: Validated Application Scenarios Based on Quantitative Evidence


Flunixin and Related NSAID Synthesis

Procurement for veterinary pharmaceutical manufacturing requiring the 2-methyl-3-(trifluoromethyl)phenyl pharmacophore. The compound serves as an essential intermediate in the patented synthesis of flunixin, where the specific 2-methyl-3-trifluoromethyl substitution pattern is mandatory and cannot be replaced by regioisomeric TFMP derivatives [1].

Suzuki-Miyaura Cross-Coupling Precursor Development

Organizations synthesizing 5-halo-2-methyl-3-(trifluoromethyl)pyridine derivatives for transition metal-catalyzed cross-coupling applications should prioritize this compound. The parent scaffold enables short-step synthetic routes to 5-bromo derivatives, with documented process advantages over multi-step alternatives [2].

Agrochemical Lead Optimization

Medicinal and agrochemical chemistry teams optimizing lead compounds for improved membrane permeability and metabolic stability should consider 2-methyl-3-(trifluoromethyl)pyridine as a building block. The compound's LogP of 1.76 (ΔLogP = +1.11 versus unsubstituted pyridine) and Lipinski Rule of Five compliance support its utility in designing candidates with enhanced passive diffusion characteristics [3].

Structure-Activity Relationship (SAR) Studies Requiring Electron-Withdrawing Aromatic Scaffolds

SAR campaigns requiring systematic exploration of electronic effects on biological activity should include 2-methyl-3-(trifluoromethyl)pyridine-derived compounds. The -CF3 group provides strong inductive electron withdrawal (σI = 0.39) while the 2-methyl group introduces controlled steric bulk, enabling fine-tuning of both electronic and steric parameters in lead optimization [4].

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